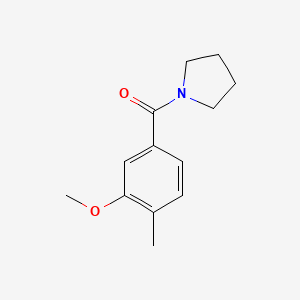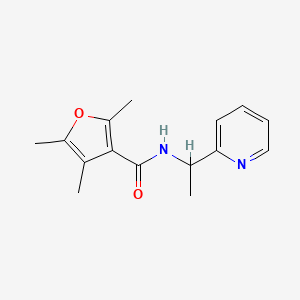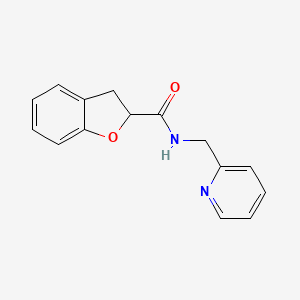
N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as PBD-150, is a chemical compound that has gained significant attention in scientific research due to its potential in treating various diseases.
作用机制
N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide inhibits the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription, leading to the induction of apoptosis. In Alzheimer's disease research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide inhibits the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques. In Parkinson's disease research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide activates the Nrf2/ARE pathway, which plays a crucial role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and protection against oxidative stress-induced cell death. In addition, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is its high potency and specificity, which allows for the selective targeting of specific enzymes and signaling pathways. However, one of the limitations of using N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of the dosage and administration of N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide to maximize its therapeutic potential. Additionally, further research is needed to investigate the potential of N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in treating other diseases, such as diabetes and cardiovascular disease. Finally, the development of N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide derivatives with improved solubility and bioavailability could lead to the development of more effective therapies.
合成方法
The synthesis of N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide involves the reaction of 2,3-dihydro-1-benzofuran-2-carboxylic acid with pyridine-2-carboxaldehyde in the presence of a reducing agent. The resulting compound is then purified through chromatography to obtain N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in high yield and purity.
科学研究应用
N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been found to inhibit the formation of amyloid-beta plaques, which are known to contribute to the development of the disease. In Parkinson's disease research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
属性
IUPAC Name |
N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(17-10-12-6-3-4-8-16-12)14-9-11-5-1-2-7-13(11)19-14/h1-8,14H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKJGNNWWSLWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)

![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
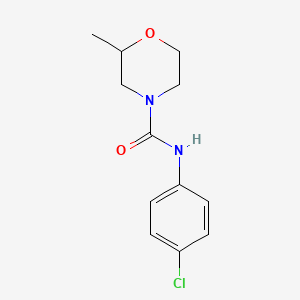
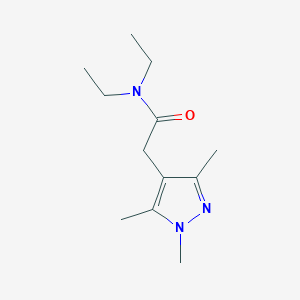
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516415.png)
![2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)
![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)

